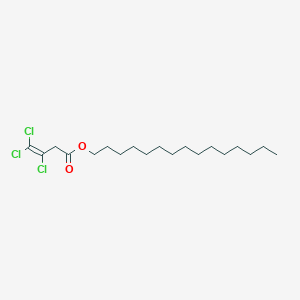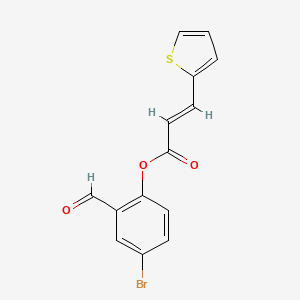![molecular formula C19H24N2O3S B11092015 (1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11092015.png)
(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic core: This involves the synthesis of 4-hydroxy-5-methyl-2-(propan-2-yl)phenyl derivative through Friedel-Crafts alkylation and subsequent hydroxylation.
Formation of the ethanimidamide linkage: This step involves the reaction of the sulfonylated aromatic core with an appropriate ethanimidamide precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides.
Scientific Research Applications
(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonyl groups play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde
- 4-Amino-5-methyl-2-hydroxypyridine
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Uniqueness
(E)-N-[4-HYDROXY-5-METHYL-2-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is unique due to its combination of hydroxyl, sulfonyl, and ethanimidamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C19H24N2O3S/c1-12(2)17-11-19(22)14(4)10-18(17)20-15(5)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,22H,1-5H3,(H,20,21) |
InChI Key |
UTAKFSFKZWASAL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=C(C=C(C(=C2)C)O)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=C(C=C(C(=C2)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11091934.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11091937.png)
![1-{4-Amino-6-methyl-2-[5-methyl-2-phenyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone](/img/structure/B11091938.png)

![2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11091950.png)
![2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate](/img/structure/B11091959.png)
![2,2-dichloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11091965.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11091969.png)
![N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide](/img/structure/B11091975.png)
![3'-(4-ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11091976.png)
![(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11091979.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11092008.png)
![2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11092014.png)
